1-(2-Chloro-propionyl)-3-ethyl-urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloropropionyl chloride is an organic compound with the formula CH3CHClCOCl . It’s used as a reagent in the chemical surface functionalization of parylene C .

Synthesis Analysis

The preparation method of 2-chloro-propionyl chloride involves several steps, including the use of a catalyst and a free radical trapping agent .Molecular Structure Analysis

The molecular formula of 2-Chloropropionyl chloride is C3H4Cl2O . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

2-Chloropropionyl chloride is an important bifunctional reagent. It is capable of acylation and possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution and serves as a masked vinyl group .Physical and Chemical Properties Analysis

2-Chloropropionyl chloride is a colorless liquid with a density of 1.308 g/mL at 25 °C (lit.) . It has a boiling point of 109-111 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Mechanism of Amide Formation for Bioconjugation

One significant application of related compounds is in the study of amide formation mechanisms, crucial for bioconjugation in aqueous media. Nakajima and Ikada (1995) explored how carbodiimide facilitates the amide bond formation between carboxylic acids and amines, highlighting the stability of these compounds in neutral and higher pH environments and their reactivity with carboxyl groups within a specific pH range (Nakajima & Ikada, 1995).

Urea-Fluoride Interaction and Proton Transfer

Boiocchi et al. (2004) investigated the nature of urea-fluoride interaction, revealing the process of incipient and definitive proton transfer. This study underscores the interaction between ureas and fluoride ions, which can lead to the deprotonation of urea, an aspect critical for understanding urea's behavior in various chemical environments (Boiocchi et al., 2004).

Pharmacological Research Tools

The discovery of nonpeptide agonists of the GPR14/urotensin-II receptor by Croston et al. (2002) demonstrates the potential of certain urea derivatives as pharmacological research tools and drug leads. This highlights the therapeutic potential of urea derivatives in targeting specific receptors (Croston et al., 2002).

Synthesis of Compounds with Benz[h]imidazo[1,2‐c]quinazoline Ring System

Petridou-Fischer and Papadopoulos (1984) developed a methodology for synthesizing compounds with the benz[h]imidazo[1,2‐c]quinazoline ring system, showcasing the versatility of urea derivatives in facilitating complex chemical reactions and the formation of intricate molecular structures (Petridou-Fischer & Papadopoulos, 1984).

Genetic Engineering of Yeast Producing No Urea

Kitamoto et al. (1991) explored the genetic engineering of a sake yeast strain to produce no urea, demonstrating the application of urea-related research in minimizing the production of potentially carcinogenic compounds in food and beverages (Kitamoto et al., 1991).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that urea derivatives can interact with various biological targets, including enzymes and receptors .

Mode of Action

1-(2-Chloro-propionyl)-3-ethyl-urea, as a urea derivative, likely interacts with its targets through a combination of non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects

Biochemical Pathways

Urea derivatives are known to participate in a variety of biochemical processes, potentially affecting multiple pathways .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Based on its structure, it may influence cellular processes by interacting with various targets, potentially leading to changes in cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Eigenschaften

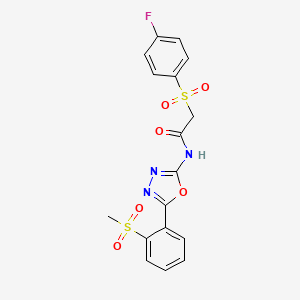

IUPAC Name |

2-chloro-N-(ethylcarbamoyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2O2/c1-3-8-6(11)9-5(10)4(2)7/h4H,3H2,1-2H3,(H2,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAFVVKIXBOGSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

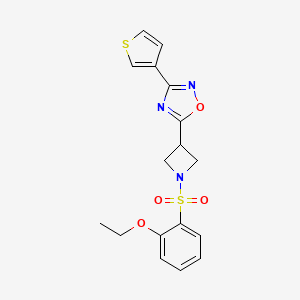

CCNC(=O)NC(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2975803.png)

![4-[(2-Chlorophenyl)methyl]thiopheno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2975805.png)

![1-(3,5-Dimethoxyphenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2975809.png)

![N-[2-[[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-(2-methylpropyl)amino]-2-oxoethyl]-2-chloro-N-methylquinoline-4-carboxamide](/img/structure/B2975811.png)

![3-amino-N,N-diethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2975814.png)

![5-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2975818.png)

![N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride](/img/structure/B2975821.png)

![4-(benzylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2975822.png)